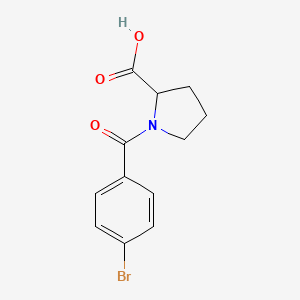
1-(4-Bromobenzoyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromobenzoyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C12H12BrNO3 and a molecular weight of 298.14 g/mol . . This compound is characterized by the presence of a bromobenzoyl group attached to a pyrrolidine-2-carboxylic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Bromobenzoyl)pyrrolidine-2-carboxylic acid typically involves the reaction of 4-bromobenzoyl chloride with pyrrolidine-2-carboxylic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize production costs .
Chemical Reactions Analysis
1-(4-Bromobenzoyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromobenzoyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The bromobenzoyl group can form covalent or non-covalent interactions with these targets, leading to inhibition or modulation of their activity . The pyrrolidine-2-carboxylic acid moiety can also contribute to the binding affinity and specificity of the compound for its targets .
Comparison with Similar Compounds
1-(4-Bromobenzoyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Chlorobenzoyl)pyrrolidine-2-carboxylic acid: This compound has a chlorine atom instead of a bromine atom in the benzoyl group, which can affect its reactivity and binding properties.
1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid: The presence of a fluorine atom can enhance the compound’s stability and alter its biological activity.
1-(4-Methylbenzoyl)pyrrolidine-2-carboxylic acid: The methyl group can influence the compound’s hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-(4-bromobenzoyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c13-9-5-3-8(4-6-9)11(15)14-7-1-2-10(14)12(16)17/h3-6,10H,1-2,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXUXNFNMXRTAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
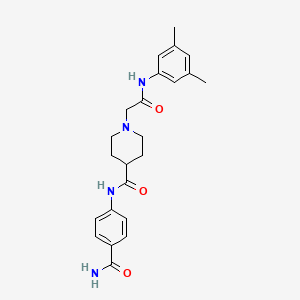
![2-(1H-benzo[d]imidazol-1-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2703065.png)

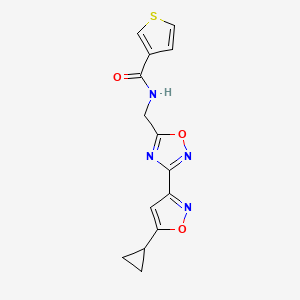
![2-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2703069.png)
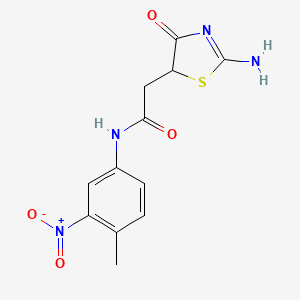
![1-[3-(Bromomethyl)-5-fluorophenyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B2703073.png)
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-[6-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B2703074.png)
![5-[1-(2,2-difluoroethyl)-4-nitro-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2703077.png)


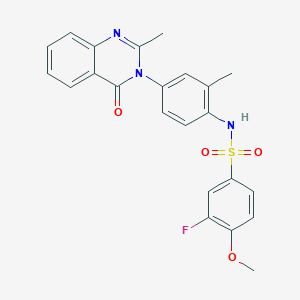
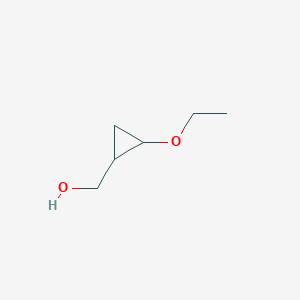
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(naphthalene-2-sulfonyl)-1,4-diazepane](/img/structure/B2703085.png)
